4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid
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Overview
Description
4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid is an organic compound characterized by the presence of methoxy and methyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-2-methylphenylboronic acid and 2-methoxybenzoic acid.
Coupling Reaction: A Suzuki coupling reaction is employed to link the two aromatic rings. This reaction is catalyzed by palladium complexes and requires a base such as potassium carbonate.
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated products.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-(4-formyl-2-methylphenyl)-2-methoxybenzoic acid.
Reduction: Formation of 4-(4-methoxy-2-methylcyclohexyl)-2-methoxybenzoic acid.
Substitution: Formation of 4-(4-bromo-2-methylphenyl)-2-methoxybenzoic acid.
Scientific Research Applications
4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.
Effects: The compound may exert its effects by binding to active sites of enzymes, altering their activity, or by interacting with cellular receptors to trigger downstream signaling events.
Comparison with Similar Compounds
4-Methoxy-2-methylphenylboronic acid: Shares the methoxy and methyl groups but differs in the functional group attached to the aromatic ring.
4-Methoxy-2-methylphenyl isocyanate: Contains an isocyanate group instead of a carboxylic acid group.
4-Methoxy-2-methylphenylacetic acid: Similar structure but with an acetic acid group instead of a benzoic acid group.
Uniqueness: 4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its dual methoxy groups and the presence of a benzoic acid core make it a versatile compound for various applications.
Properties
IUPAC Name |
2-methoxy-4-(4-methoxy-2-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-8-12(19-2)5-7-13(10)11-4-6-14(16(17)18)15(9-11)20-3/h4-9H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGDVQFVSHXIQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689976 |
Source
|
Record name | 3,4'-Dimethoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261910-44-4 |
Source
|
Record name | 3,4'-Dimethoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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